1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol is an organic compound with a complex structure that includes a methoxypyridine moiety and a phenylethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol typically involves the reaction of 6-methoxypyridine with a phenylethanol derivative. One common method includes the use of a Grignard reagent, where the 6-methoxypyridine is first converted into a suitable intermediate, which then reacts with the phenylethanol derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methoxypyridin-2-yl)ethanol: Similar structure but lacks the phenylethanol group.
(6-Methoxypyridin-2-yl)methanamine: Contains a methanamine group instead of the phenylethanol group.
Uniqueness
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol is unique due to its combination of a methoxypyridine moiety and a phenylethanol group. This unique structure allows it to interact with a broader range of molecular targets, making it versatile for various applications .
Eigenschaften
Molekularformel |
C15H17NO3 |
---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1-[2-[(6-methoxypyridin-2-yl)methoxy]phenyl]ethanol |
InChI |
InChI=1S/C15H17NO3/c1-11(17)13-7-3-4-8-14(13)19-10-12-6-5-9-15(16-12)18-2/h3-9,11,17H,10H2,1-2H3 |
InChI-Schlüssel |
UPIVTTHSMFSTPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1OCC2=NC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.